molecular formula C15H21N5O3S B7141280 N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B7141280
M. Wt: 351.4 g/mol
InChI Key: NCJDZBDDQNOSNI-UHFFFAOYSA-N
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Description

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolopyridine core, a cyclopentyl group, and a methanesulfonamido moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and pharmaceutical research.

Properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-9-12-6-11(8-16-14(12)19-18-9)15(21)17-7-10-4-3-5-13(10)20-24(2,22)23/h6,8,10,13,20H,3-5,7H2,1-2H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJDZBDDQNOSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)NCC3CCCC3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine compound under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the pyrazolopyridine intermediate.

    Attachment of the methanesulfonamido group: This is typically done through a sulfonamide formation reaction, where methanesulfonyl chloride reacts with an amine group on the cyclopentyl-substituted pyrazolopyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentyl or pyrazolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by mimicking its natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the methyl group at the 3-position.

    N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide: Has a carboxamide group at the 4-position instead of the 5-position.

Uniqueness

The presence of the methanesulfonamido group and the specific positioning of the functional groups in N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide confer unique chemical properties and reactivity, distinguishing it from similar compounds. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

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